molecular formula C11H7ClN2O3 B13666575 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13666575
M. Wt: 250.64 g/mol
InChI Key: TUSLGWAJQFDDCM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group, a keto group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new anti-inflammatory or anticancer agents.

    Medicine: Its structural features may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)pyridazine-3,4-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.

    3-(3-Chlorophenyl)-2,4-dihydropyridazine-5-carboxylic acid: Similar structure but with different substitution positions.

Uniqueness

2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a keto group, and a carboxylic acid group within a pyridazine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H7ClN2O3/c12-7-2-1-3-8(6-7)14-10(15)9(11(16)17)4-5-13-14/h1-6H,(H,16,17)

InChI Key

TUSLGWAJQFDDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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